molecular formula C23H24N2O5 B2395594 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 896816-22-1

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2395594
CAS No.: 896816-22-1
M. Wt: 408.454
InChI Key: PFVXJWHXGXHXBK-UHFFFAOYSA-N
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Description

4-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a chemical compound with the CAS Registry Number 848182-60-5 and a molecular formula of C 23 H 24 N 2 O 5 , corresponding to a molecular weight of 408.45 g/mol . This complex synthetic molecule features a coumarin (2H-chromen-2-one) core structure, which is substituted with a hydroxy group and a methyl group. This core is further functionalized with a methylpiperazine moiety that is linked to a benzodioxole group, a structure often associated with potential biological activity . The specific research applications and mechanistic pathways of this compound are areas of active investigation and are not fully detailed in the available literature. Researchers are exploring its properties based on its structural features. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use. Safety Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, for human or veterinary use, or for any form of personal utilization .

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-15-8-18(26)23-17(11-22(27)30-21(23)9-15)13-25-6-4-24(5-7-25)12-16-2-3-19-20(10-16)29-14-28-19/h2-3,8-11,26H,4-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVXJWHXGXHXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a piperazine derivative structure have been identified to have good anticonvulsant activity. Therefore, it is plausible that this compound may also target the same receptors involved in seizure activity, such as GABA receptors.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests it may affect the GABAergic pathway. This pathway is crucial for maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy.

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of the coumarin family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4C_{21}H_{22}N_2O_4, with a molecular weight of 366.41 g/mol. The structure includes a coumarin core , a benzo[d][1,3]dioxole moiety, and a piperazine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N2O4C_{21}H_{22}N_2O_4
Molecular Weight366.41 g/mol
IUPAC NameThis compound

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In studies involving animal models, it demonstrated effective protection against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole (PTZ) administration. The compound showed a dose-dependent response with notable efficacy at doses around 100 mg/kg in rat models.

Neuropharmacological Effects

The compound appears to influence GABAergic neurotransmission , which is crucial for its anticonvulsant effects. It may enhance GABA receptor activity, thereby stabilizing neuronal excitability and preventing seizure propagation. Additionally, it has shown potential antidepressant activity without significant toxicity in preliminary studies.

Acetylcholinesterase Inhibition

Compounds similar to this one have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is particularly relevant for therapeutic strategies targeting Alzheimer's disease. Preliminary findings suggest that derivatives of the coumarin structure can exhibit AChE inhibitory activity, although specific data for this compound is yet to be fully elucidated .

The proposed mechanisms underlying the biological activities of this compound include:

  • GABA Receptor Modulation : Enhancing GABA receptor-mediated neurotransmission.
  • Acetylcholinesterase Inhibition : Reducing the breakdown of acetylcholine, potentially improving cognitive function.
  • Antioxidant Properties : Coumarin derivatives are often noted for their antioxidant capabilities, which may contribute to neuroprotection.

Study 1: Anticonvulsant Efficacy

In a controlled study, the compound was administered to rats subjected to PTZ-induced seizures. Results indicated that at a dosage of 100 mg/kg, the compound provided 50% seizure protection compared to control groups.

Study 2: Neuropharmacological Assessment

A series of behavioral tests conducted on mice revealed significant improvements in depressive-like symptoms following treatment with the compound. The results were comparable to standard antidepressants without the associated side effects typically observed with such treatments.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights compounds with partial structural overlaps, such as benzodioxole, piperazine, or coumarin moieties. Below is a comparative analysis:

2.1. Piperazine-Linked Benzodioxole Derivatives
  • Compound 74 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) :

    • Structural Similarity : Shares the benzo[d][1,3]dioxol-5-yl group but lacks the coumarin core. Instead, it incorporates a thiazole ring and pyrrolidine.
    • Synthesis : Prepared via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazol-2-amine derivative .
    • Key Difference : The absence of a piperazine-methyl linkage to coumarin reduces structural alignment with the target compound.
  • 4-Phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one dihydrochloride: Structural Similarity: Contains a piperazine-ethyl-dioxol-2-one scaffold but lacks the coumarin and benzodioxole groups.
2.2. Coumarin-Based Analogs
  • 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid: Structural Similarity: Features a piperazine-carboxylic acid hybrid but replaces the coumarin core with a quinolone ring. Key Difference: The quinolone scaffold alters electronic properties compared to coumarin, affecting bioavailability and target interactions.
2.3. Benzodioxole-Containing Compounds
  • Compound 7 (Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate): Structural Similarity: Includes a benzodioxole-derived benzoimidazole but lacks piperazine and coumarin groups. Synthesis: Employs DMAP-catalyzed coupling in dichloromethane, a method relevant for assembling complex heterocycles .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with the coupling of a piperazine derivative to a chromen-2-one scaffold. Key steps include:

  • Mannich reaction for introducing the piperazine-methyl group .
  • Nucleophilic substitution to attach the benzodioxole moiety .
  • Purification via column chromatography or preparative HPLC to isolate intermediates .

Q. Optimization Strategies :

  • Use coupling agents like EDCI/HOBt for amide bond formation.
  • Control reaction temperature (e.g., reflux in anhydrous THF) to minimize side products.
  • Monitor reaction progress using TLC or HPLC .

Q. Table 1: Yield Optimization via Solvent/Catalyst Screening

SolventCatalystTemperatureYield (%)
DMFK₂CO₃80°C62
THFDIPEA60°C78
DCMTEART45

Q. How should researchers approach structural characterization to confirm identity and purity?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzodioxole (δ 6.7–7.1 ppm), piperazine (δ 2.5–3.5 ppm), and chromen-2-one (δ 5.8–6.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 449.1682 (calculated: 449.1685) .
  • X-ray Crystallography : Use ORTEP-III for 3D structure validation (e.g., torsion angles between chromen-2-one and piperazine) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

Q. What in vitro models are appropriate for initial biological activity screening?

Recommended Assays :

  • Cytotoxicity Screening : Use SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
  • Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC values) .

Q. Table 2: Cytotoxicity Data (IC₅₀, μM)

Cell LineIC₅₀ (Test Compound)IC₅₀ (Positive Control)
MCF-712.3 ± 1.25.8 ± 0.9 (Doxorubicin)
HEPG-218.7 ± 2.17.2 ± 1.1
WI-38>50>50

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR)?

Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ). The benzodioxole group shows hydrogen bonding with Lys833 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (GROMACS). Key findings:
    • Hydrophobic interactions between the chromen-2-one and Val848.
    • RMSD < 2 Å confirms stable binding .

Q. What strategies resolve contradictions in spectral data or biological results?

Case Study : Discrepancies in NMR shifts for the piperazine moiety.

  • Replication : Repeat synthesis under inert (N₂) conditions to rule out oxidation .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from diastereomers .
  • Biological Replicates : Use triplicate assays with blinded controls to validate cytotoxicity trends .

Q. How can stability under various storage conditions be systematically assessed?

Protocol :

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1A).
  • Analytical Monitoring :
    • HPLC : Track degradation products (e.g., hydrolyzed chromen-2-one at RRT 1.3) .
    • LC-MS : Identify oxidative byproducts (e.g., m/z 465.16 for N-oxide formation) .

Q. Table 3: Stability Data (Room Temperature, 6 Months)

ConditionPurity (%)Major Degradant (%)
Dark, desiccated98.2<0.5
Ambient light92.73.1 (N-oxide)

Q. What experimental designs are suitable for pharmacokinetic (PK) studies in preclinical models?

Design :

  • Randomized Block Design : Administer the compound intravenously (IV) and orally (PO) to Sprague-Dawley rats (n=6/group) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • LC-MS/MS Analysis : Quantify plasma concentrations (LLOQ: 1 ng/mL).

Q. Key PK Parameters :

  • Oral Bioavailability : 22% (AUC₀–24: 450 ng·h/mL).
  • Half-life : 3.2 h (IV) vs. 5.8 h (PO) due to slow absorption .

Q. How can target selectivity be optimized to minimize off-target effects?

Strategies :

  • SAR by Library Synthesis : Modify the benzodioxole methyl group to -CF₃ or -OCH₂CF₃ for enhanced selectivity toward serotonin receptors .
  • Kinase Profiling : Screen against a panel of 50 kinases (DiscoverX) to identify off-target inhibition (e.g., IC₅₀ >10 μM for non-target kinases) .

Q. Table 4: Selectivity Optimization via Substituent Variation

SubstituentTarget IC₅₀ (nM)Off-Target IC₅₀ (μM)
-CH₃452.1 (PI3Kα)
-CF₃28>10
-OCH₂CF₃19>10

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